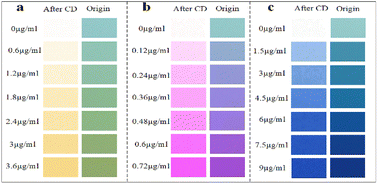Color-deconvolution-based feature image extraction and application in water quality analysis
Analytical Methods Pub Date: 2022-11-09 DOI: 10.1039/D2AY01600A
Abstract
We propose a feature color extraction method that improves the accuracy of water quality analysis using a digital image and eliminates the effect of interfering ions and chromogenic agents on the color after a color reaction. The proposed method is based on color deconvolution (CD) combined with machine learning for substance measurement in water. After an ordinary camera acquires the solution image after color reaction, the CD algorithm is applied to extract the feature image, calculate the first-order, second-order, and third-order color moments corresponding to RGB channels, and construct a gradient boosting regression tree prediction model based on color moment features to detect substances in water. In predicting ammonia, nitrite, and orthophosphate concentrations, the mean square error values were 0.01029, 0.00063, and 0.1361, and the mean absolute error values were 0.08103, 0.02231, and 0.32886, respectively. There was no significant difference in the results of the comparative spectrophotometric method on the actual water samples. The spiked recoveries of the samples ranged from 94% to 120%, confirming that the method can effectively measure the content of substances in water.


Recommended Literature
- [1] Tailoring phase and composition at the nanoscale: atomic layer deposition of Zn–Ti–O thin films†
- [2] Front cover
- [3] Biomedical applications of cationic clay minerals
- [4] Correction: Crystallinity-modulated hollow CeO2−x nanorods as free radical scavengers for long-term photostability in organic photovoltaics
- [5] Electrochemical and diffuse reflectance study on tetrahedral ε-Keggin-based metal–organic frameworks†
- [6] Structural properties of polystyrene oligomers in different environments: a molecular dynamics study
- [7] A systematic study of 25Mg NMR in paramagnetic transition metal oxides: applications to Mg-ion battery materials†
- [8] Reversible DNA compaction induced by partial intercalation of 16-Ph-16 gemini surfactants: evidence of triple helix formation†
- [9] A recast Nafion/graphene oxide composite membrane for advanced vanadium redox flow batteries
- [10] Inside front cover

Journal Name:Analytical Methods
Research Products
-
CAS no.: 117832-15-2
-
CAS no.: 13194-60-0









